molecular formula C8H9BrN2O3S B6085663 METHYL 2-[(5-BROMO-4-HYDROXY-6-METHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE

METHYL 2-[(5-BROMO-4-HYDROXY-6-METHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE

Cat. No.: B6085663
M. Wt: 293.14 g/mol
InChI Key: VSHIUJBPTYIVEP-UHFFFAOYSA-N
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Description

Methyl 2-[(5-bromo-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetate is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group attached to the pyrimidine ring, along with a sulfanyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(5-bromo-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetate typically involves the following steps:

    Bromination: The starting material, 4-hydroxy-6-methylpyrimidine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the pyrimidine ring.

    Thioether Formation: The brominated intermediate is then reacted with a thiol compound, such as thioglycolic acid, under basic conditions to form the sulfanyl group.

    Esterification: Finally, the resulting sulfanyl intermediate is esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5-bromo-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Zinc, hydrochloric acid.

    Substitution: Amines, alkoxides, typically under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: De-brominated product.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(5-bromo-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[(5-bromo-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with DNA/RNA: Affecting the replication or transcription of genetic material.

    Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Methyl 2-[(5-bromo-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetate can be compared with other similar compounds, such as:

    Methyl 2-(4-bromo-6-methylpyridin-2-yl)acetate: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    Methyl 5-bromo-2-hydroxy-4-methoxybenzoate: Contains a bromine atom and a hydroxyl group but differs in the aromatic ring structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

methyl 2-[(5-bromo-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O3S/c1-4-6(9)7(13)11-8(10-4)15-3-5(12)14-2/h3H2,1-2H3,(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHIUJBPTYIVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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